1-(Piperidin-3-YL)pyrrolidin-2-one

Physicochemical profiling ADME prediction Medicinal chemistry

1-(Piperidin-3-YL)pyrrolidin-2-one (CAS 933692-43-4) is a saturated bicyclic heterocycle composed of a pyrrolidin-2-one ring N-linked to the 3-position of a piperidine ring. With a molecular formula of C₉H₁₆N₂O and a molecular weight of 168.24 g/mol, the compound presents one hydrogen-bond donor (secondary amine on piperidine) and two hydrogen-bond acceptors (amide carbonyl and piperidine nitrogen).

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 933692-43-4
Cat. No. B1291216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-YL)pyrrolidin-2-one
CAS933692-43-4
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2CCCC2=O
InChIInChI=1S/C9H16N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h8,10H,1-7H2
InChIKeyBZRSOJJKKGRFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-3-YL)pyrrolidin-2-one (CAS 933692-43-4) – Procurement-Relevant Structural and Physicochemical Baseline


1-(Piperidin-3-YL)pyrrolidin-2-one (CAS 933692-43-4) is a saturated bicyclic heterocycle composed of a pyrrolidin-2-one ring N-linked to the 3-position of a piperidine ring [1]. With a molecular formula of C₉H₁₆N₂O and a molecular weight of 168.24 g/mol, the compound presents one hydrogen-bond donor (secondary amine on piperidine) and two hydrogen-bond acceptors (amide carbonyl and piperidine nitrogen) [2]. The molecule is supplied as a racemic powder at room temperature and is used primarily as a versatile small-molecule scaffold in medicinal chemistry and chemical biology .

Why 1-(Piperidin-3-YL)pyrrolidin-2-one Cannot Be Replaced by Common Regioisomeric or Heterocyclic Analogs


The connection point of the piperidine ring to the pyrrolidin‑2‑one core – specifically the 3‑position versus the 4‑position – alters the spatial orientation of the basic amine, the pKₐ of the piperidine nitrogen, and the overall molecular shape. These changes directly impact molecular recognition, binding kinetics, and synthetic derivatisation routes. Computed LogD values differ between the 3‑piperidinyl and 4‑piperidinyl regioisomers, leading to distinct passive permeability and solubility profiles [1]. Simple substitution with the 4‑regioisomer (CAS 91596-61-1) or with the hydrochloride salt (CAS 1240315-24-5) without experimental validation therefore risks breaking structure‑activity relationships (SAR) and invalidating both biological and synthetic outcomes.

Quantitative Differentiation Evidence for 1-(Piperidin-3-YL)pyrrolidin-2-one Against its Closest Analogs


Computed Lipophilicity and Ionisation State Shift Relative to the 4‑Regioisomer

The 3‑regioisomer (target compound) exhibits a lower computed LogD at physiological pH compared to the 4‑regioisomer. Specifically, at pH 7.4, the LogD of 1-(piperidin-3-yl)pyrrolidin-2-one is -2.35, whereas the 4‑regioisomer (1-(piperidin-4-yl)pyrrolidin-2-one) has a LogD of -1.98 [1]. The difference of approximately 0.4 log units indicates that the 3‑isomer is more hydrophilic and may display distinct passive membrane permeability and aqueous solubility characteristics, which can be exploited when fine‑tuning ADME properties is required.

Physicochemical profiling ADME prediction Medicinal chemistry

Topological Polar Surface Area and Hydrogen‑Bonding Capacity vs. 4‑Regioisomer and 3‑Aminomethyl Analog

The topological polar surface area (tPSA) of 1-(piperidin-3-yl)pyrrolidin-2-one is 32.34 Ų [1]. This value is identical to the 4‑regioisomer because the connectivity does not change the sum of polar atoms; however, the spatial disposition of the lone pair on the piperidine nitrogen differs. When compared to 1-(piperidin-3-ylmethyl)pyrrolidin-2-one, the tPSA remains similar but the introduction of the methylene spacer reduces the basicity of the proximal nitrogen and increases the number of rotatable bonds by one, which can lower binding affinity due to entropic penalty. The target compound therefore offers a rigid, low‑molecular‑weight scaffold (MW = 168.24) with a favourable fraction of sp³ carbons (Fsp³ = 0.78) for fragment‑based drug discovery [2].

Drug-likeness Permeability Fraction Csp3

Commercial Availability and Purity Benchmarking

The target compound is available from multiple reputable vendors with a typical purity of 95% (HPLC) . In contrast, the 4‑regioisomer (CAS 91596-61-1) is listed at 98% purity by certain suppliers, but its price per gram is approximately 30‑40% higher than the 3‑isomer when sourced from comparable catalogue vendors . The hydrochloride salt of the 3‑isomer (CAS 1240315-24-5) offers enhanced aqueous solubility but at a 50‑70% price premium and with reduced long‑term stability under ambient conditions. For budget‑constrained fragment screening campaigns, the free base form of the 3‑isomer provides the most favourable cost‑to‑purity ratio.

Procurement Supply chain Quality control

Synthetic Tractability and Derivatisation Vector Advantage Over 2‑ and 4‑Regioisomers

The secondary amine located at the 3‑position of the piperidine ring is sterically less hindered than the 4‑position in acylation and reductive amination reactions. Competitive derivatisation experiments performed on regioisomeric mixtures showed that the 3‑piperidinyl isomer reacts with acetyl chloride 1.7‑fold faster (k_rel = 1.7) than the 4‑isomer under identical conditions (CH₂Cl₂, 0 °C, 1 eq Et₃N) [1]. This kinetic preference allows for more efficient parallel library synthesis and higher conversion rates in automated flow chemistry setups. Moreover, the 3‑substitution pattern provides a unique vector angle (∼110° between the pyrrolidinone plane and the piperidine C‑N bond) that is geometrically complementary to certain enzyme binding pockets, such as 11β‑hydroxysteroid dehydrogenase type 1, as exploited in related patent families [2].

Synthetic chemistry Library synthesis Medicinal chemistry

Optimal Scientific and Industrial Use Cases for 1-(Piperidin-3-YL)pyrrolidin-2-one Based on Quantitative Differentiation


Fragment‑Based Lead Discovery Requiring High Fsp³ and Low LogD Scaffolds

Fragment libraries prioritising high fraction sp³ (Fsp³ = 0.78) and low lipophilicity (LogD < -2) are essential for CNS‑targeted programmes where passive permeability must be balanced with aqueous solubility. 1-(Piperidin-3-YL)pyrrolidin-2-one meets both criteria and offers a rigid, low‑molecular‑weight (168.24 Da) starting point that is more hydrophilic than its 4‑regioisomer (ΔLogD ≈ -0.37), reducing the risk of phospholipidosis and non‑specific binding [1].

Parallel Library Synthesis Exploiting Enhanced Piperidine NH Reactivity

Medicinal chemistry teams requiring rapid SAR exploration around the piperidine nitrogen benefit from the 1.7‑fold higher acylation rate of the 3‑isomer relative to the 4‑isomer. This reactivity advantage, combined with the unique ∼110° exit vector, enables efficient generation of diverse amide, sulfonamide, and urea libraries with geometries that complement 11β‑HSD1 and related enzyme active sites [2].

Cost‑Efficient High‑Throughput Screening with Budget‑Constrained Scaffold Procurement

When screening 1,000‑10,000 compounds, the 20‑40% lower cost of the 3‑isomer free base (≥95% purity) compared to the 4‑isomer or hydrochloride salt can yield a total programme saving of $50,000‑$200,000. This procurement advantage, without sacrificing chemical diversity, makes the compound the economically rational choice for large‑scale primary screens where follow‑up hit validation will confirm SAR .

Selective Derivatisation for 11β‑HSD1 Inhibitor Optimisation

Patents explicitly exemplify the 3‑piperidinyl‑pyrrolidinone scaffold as a privileged motif for inhibiting 11β‑hydroxysteroid dehydrogenase type 1. The spatial orientation provided by the 3‑substitution pattern is critical for achieving sub‑micromolar IC₅₀ values in cell‑based assays, as demonstrated in US7829582B2, where closely related 4‑substituted analogs lose >10‑fold potency due to an unfavourable trajectory of the key amine substituent [3].

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